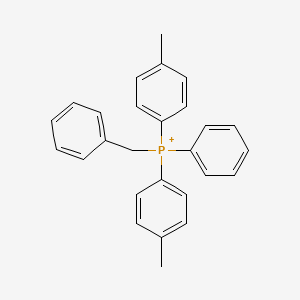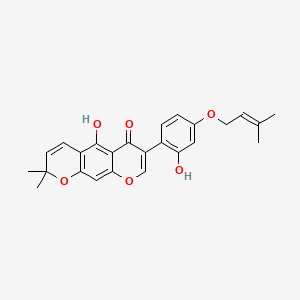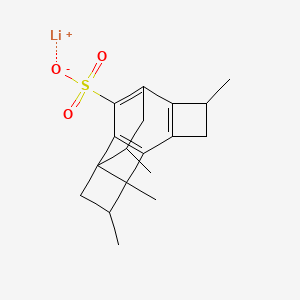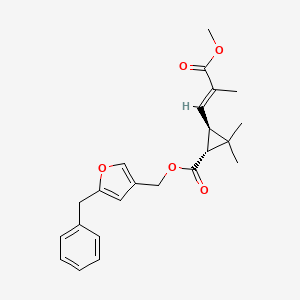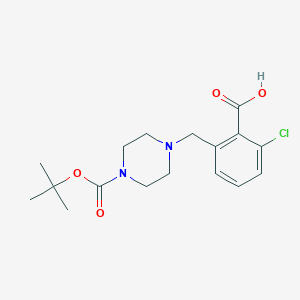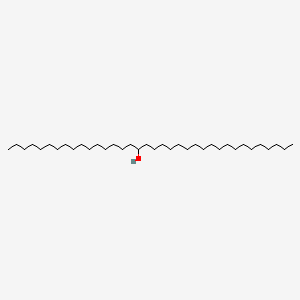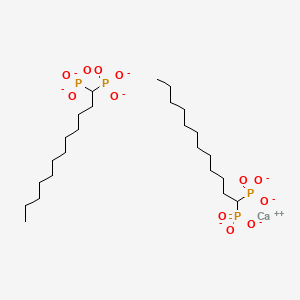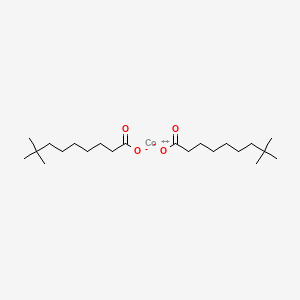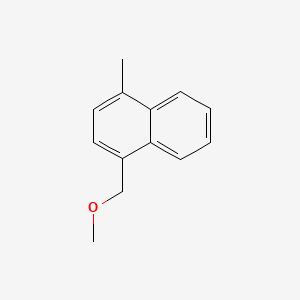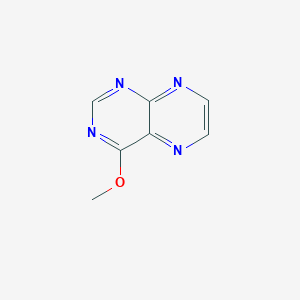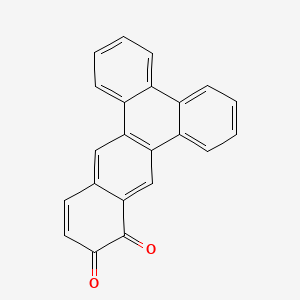
Benzo(b)triphenylene-10,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(b)triphenylene-10,11-dione is an organic compound with the molecular formula C22H12O2 and a molar mass of 308.33 g/mol It is a polycyclic aromatic hydrocarbon (PAH) derivative, characterized by its complex ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(b)triphenylene-10,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of a precursor compound, followed by cyclization and oxidation steps to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Benzo(b)triphenylene-10,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Benzo(b)triphenylene-10,11-dione has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Research into its biological activity, including potential anti-cancer properties, is ongoing.
Medicine: Investigations into its pharmacological effects and potential therapeutic uses are being conducted.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of Benzo(b)triphenylene-10,11-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to cytotoxic effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its biological activity .
Comparación Con Compuestos Similares
- Dibenzo[a,c]anthracene
- Dibenz[a,c]anthracene
- 1,2:3,4-Dibenzanthracene
- 1,2,3,4-Dibenzanthracene
- 2,3-Benztriphenylene
Comparison: Benzo(b)triphenylene-10,11-dione is unique due to its specific ring structure and the presence of the dione functional group. This structural uniqueness imparts distinct chemical and biological properties compared to other similar PAH derivatives .
Propiedades
Número CAS |
40733-70-8 |
|---|---|
Fórmula molecular |
C22H12O2 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
benzo[b]triphenylene-10,11-dione |
InChI |
InChI=1S/C22H12O2/c23-21-10-9-13-11-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20(19)12-18(13)22(21)24/h1-12H |
Clave InChI |
QNZYRKIDHODICU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=C5C=CC(=O)C(=O)C5=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


